![molecular formula C9H15NO B097027 (1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 15486-23-4](/img/structure/B97027.png)
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
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Overview
Description
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one, also known as (1S,5R)-(+)-menthone-derived pyrrolidine, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of this compound makes it an attractive candidate for the synthesis of novel pharmaceuticals, agrochemicals, and other bioactive compounds. In 3.1]nonan-3-one.
Scientific Research Applications
1. NMR Studies and Synthesis
Variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, including 1-methyl derivatives, have been synthesized and examined through physical and spectral techniques like IR, HR-MS, and NMR. Detailed NMR analysis, including H,H-COSY and NOESY, revealed the stereochemical assignments and conformational behavior of these compounds, providing insights into the electronic effects of methylation on the azabicycle (Park, Jeong, & Parthiban, 2011).
2. Conformational Analysis
Molecular mechanics calculations and NMR spectroscopy have been used to study 3-azabicyclo[3.3.1]nonan-9-ones, revealing a preference for a flattened chair-chair conformation. The conformational behavior is mainly governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997).
3. Synthesis and Antimicrobial Activity
Libraries of 1-methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones/oximes and their derivatives have been synthesized, with their stereochemistry established by NMR and XRD studies. These compounds were screened for in vitro antimicrobial activity against various pathogens, identifying lead molecules with potential antimicrobial applications (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).
4. Antioxidant Properties
7-Alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been synthesized and characterized. These compounds, including 7-methyl derivatives, demonstrated antioxidant properties comparable to standard antioxidants like ascorbic acid and α-tocopherol, suggesting their potential in oxidative stress-related applications (Park, Venkatesan, Kim, & Parthiban, 2012).
5. Structural and Pharmacological Studies
Esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol have been synthesized and analyzed through NMR and X-ray diffraction. These compounds displayed a specific conformation and were tested for pharmacological activities such as analgesic and neuroleptic effects (Iriepa, Gil-Alberdi, Gálvez, Sanz-Aparicio, Fonseca, Orjales, Beriša, & Labeaga, 1995).
properties
CAS RN |
15486-23-4 |
---|---|
Product Name |
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1S,5R)-1-methyl-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9-4-2-3-7(10-9)5-8(11)6-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1 |
InChI Key |
BWXDELRNNYLLKB-APPZFPTMSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@H](N1)CC(=O)C2 |
SMILES |
CC12CCCC(N1)CC(=O)C2 |
Canonical SMILES |
CC12CCCC(N1)CC(=O)C2 |
synonyms |
euphococcinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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